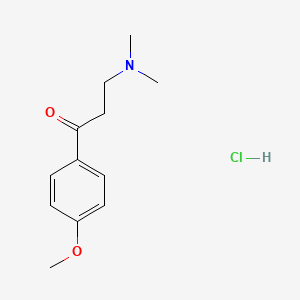

3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride

説明

Systematic Nomenclature and Chemical Taxonomy

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for organic compounds containing multiple functional groups. The compound's International Union of Pure and Applied Chemistry name is 3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride, which precisely describes the molecular architecture and salt formation. The base compound without the hydrochloride salt carries the Chemical Abstracts Service registry number 2138-33-2, while the hydrochloride salt form is assigned Chemical Abstracts Service number 2125-49-7.

The molecular formula for the hydrochloride salt is C₁₂H₁₇NO₂·HCl, with a molecular weight of 243.73 grams per mole. The free base form possesses the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 grams per mole. This compound belongs to the chemical taxonomy classification of alpha-amino ketones, which are characterized by the presence of both a ketone functional group and an amine group positioned on the alpha carbon relative to the carbonyl carbon. The compound exhibits a white to yellow solid appearance in its hydrochloride salt form, demonstrating typical characteristics of organic amine hydrochloride salts.

The compound's systematic structure can be analyzed through its Standard International Chemical Identifier Key: WWMSOMMTYFMTPL-UHFFFAOYSA-N, which provides a unique molecular identifier in chemical databases. The simplified molecular-input line-entry system representation CN(C)CCC(=O)C1=CC=C(C=C1)OC.Cl clearly delineates the structural components: the dimethylamino group connected to a three-carbon chain terminating in a ketone that is bonded to a para-methoxybenzene ring, with the hydrochloride counterion.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number (Hydrochloride) | 2125-49-7 |

| Chemical Abstracts Service Number (Free Base) | 2138-33-2 |

| Molecular Formula (Hydrochloride) | C₁₂H₁₇NO₂·HCl |

| Molecular Formula (Free Base) | C₁₂H₁₇NO₂ |

| Molecular Weight (Hydrochloride) | 243.73 g/mol |

| Molecular Weight (Free Base) | 207.27 g/mol |

| PubChem Compound Identifier (Hydrochloride) | 78910 |

| PubChem Compound Identifier (Free Base) | 78911 |

Historical Development of Aryl Propanone Derivatives in Organic Chemistry

The historical development of aryl propanone derivatives traces back to the pioneering work in aromatic ketone synthesis during the mid-19th century. Propiophenone, the parent compound of the methoxy-substituted derivatives, was first systematically studied through Friedel-Crafts acylation reactions, which established the fundamental synthetic approaches for creating carbon-carbon bonds between aromatic systems and aliphatic ketone chains. The discovery that propanoyl chloride could react with benzene in the presence of Lewis acid catalysts represented a significant breakthrough in synthetic organic chemistry, providing access to a new class of aromatic ketones.

The development of methoxy-substituted propiophenones followed naturally from these early synthetic methods. 4'-Methoxypropiophenone, bearing the Chemical Abstracts Service number 121-97-1, emerged as an important intermediate in pharmaceutical synthesis. This compound demonstrated that electron-donating substituents on the aromatic ring could significantly influence the reactivity patterns of the ketone functionality, leading to enhanced nucleophilic addition reactions and modified electronic properties. The systematic study of these substitution effects contributed to the understanding of how aromatic substituents influence carbonyl reactivity.

The introduction of amino functionality into propanone derivatives represented a significant advancement in the field of bifunctional organic molecules. Research conducted by Fittig and his collaborators in the late 19th century established fundamental principles for carbon-carbon bond formation in aromatic systems, laying the groundwork for more complex synthetic transformations. These early investigations demonstrated that aromatic compounds could undergo systematic functionalization to introduce diverse substituents, including amino groups, through carefully controlled reaction conditions.

The evolution toward dimethylamino-substituted propanones reflects the broader trend in organic chemistry toward developing molecules with enhanced synthetic utility. The presence of tertiary amine functionality provides multiple synthetic handles for further chemical transformation, while the aromatic ketone system offers opportunities for reduction, nucleophilic addition, and condensation reactions. This dual functionality has made compounds like this compound valuable intermediates in contemporary synthetic schemes.

Position Within Contemporary Aminoketone Research

Contemporary research in aminoketone chemistry has experienced remarkable growth, with significant advances in synthetic methodologies published since 2011. The field has evolved to encompass novel synthetic approaches that address previous limitations in accessing alpha-amino ketones with diverse substitution patterns. Modern synthetic strategies have focused on developing metal-free methodologies that provide enhanced functional group compatibility and improved atom economy compared to traditional synthetic approaches.

Recent synthetic advances have demonstrated that β-aminoketones, including compounds structurally related to this compound, can be accessed through reductive amination strategies. These methodologies typically employ dichloromethane-methanol solvent systems and achieve excellent yields under mild reaction conditions. The development of these synthetic protocols has expanded the accessible chemical space for aminoketone derivatives and provided new opportunities for medicinal chemistry applications.

The contemporary significance of aminoketone derivatives extends beyond their synthetic utility to encompass their role as high-value synthons in pharmaceutical development. The alpha-amino ketone motif appears in numerous bioactive molecules, driving continued interest in developing efficient synthetic methodologies for accessing these compounds. The presence of both ketone and amine functionalities provides opportunities for selective chemical modifications, enabling the construction of complex molecular architectures through sequential synthetic transformations.

Current research trends emphasize the development of environmentally sustainable synthetic approaches that minimize waste generation and reduce reliance on transition metal catalysts. The synthesis of compounds like this compound benefits from these methodological advances, as modern synthetic approaches can access these molecules through more efficient and environmentally responsible pathways. The compound's structural features, including the electron-rich aromatic system and the tertiary amine functionality, make it particularly well-suited for these contemporary synthetic methodologies.

The position of this compound within the broader landscape of aminoketone research reflects its utility as both a synthetic intermediate and a model compound for developing new methodologies. Its well-defined structural features and established chemical properties make it an ideal substrate for evaluating new synthetic transformations, while its commercial availability supports its use in academic and industrial research settings. The compound exemplifies the intersection of classical organic chemistry principles with modern synthetic innovation, representing the continued evolution of aminoketone chemistry in contemporary research.

特性

IUPAC Name |

3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10;/h4-7H,8-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMSOMMTYFMTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=C(C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966941 | |

| Record name | 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2125-49-7, 5250-02-2 | |

| Record name | 1-Propanone, 3-(dimethylamino)-1-(4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2125-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 3-(dimethylamino)-4'-methoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002125497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 3-(dimethylamino)-4'-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005250022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2125-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method A: Metal-Free Synthesis

One notable method for synthesizing 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one involves a metal-free approach using activated manganese dioxide. The key steps in this method are as follows:

Reagents : The starting material is a suitable alcohol derivative, which is dissolved in a mixture of methanol and dichloromethane (MeOH/DCM).

-

- The alcohol is treated with activated manganese dioxide (10 equivalents) in the solvent mixture.

- The reaction is monitored via thin-layer chromatography (TLC) until completion.

- Post-reaction, the solid byproduct is filtered out, and the solution is extracted with ethyl acetate.

- The organic layer is dried using anhydrous sodium sulfate and concentrated under reduced pressure.

- Purification is achieved through column chromatography.

Yield : This method reportedly yields the desired compound with an efficiency of approximately 78%.

Method B: Reaction with Dimethylamine

Another effective preparation method involves the reaction of 1-(4-methoxyphenyl)propan-1-one with dimethylamine:

Reagents :

- 1-(4-Methoxyphenyl)propan-1-one

- Dimethylamine

- Solvent: Tetrahydrofuran (THF)

-

- The reaction is conducted in a dry flask under nitrogen atmosphere.

- Dimethylamine is added to the solution containing the ketone and stirred at room temperature.

- The mixture is then heated to reflux for several hours, allowing for complete conversion.

-

- After cooling, the organic layer is separated, and the pH is adjusted to facilitate extraction.

Yield : This method has been reported to yield around 90% of the hydrochloride salt after purification steps.

Method C: Autoclave Method

An alternative synthesis route utilizes an autoclave setup for enhanced reaction conditions:

Reagents :

- (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

- Tetrahydrofuran

- Palladium on carbon (Pd/C) as a catalyst

-

- The compound and solvent are placed in an autoclave along with Pd/C.

- The system is purged with nitrogen and pressurized with hydrogen gas.

- The reaction proceeds at controlled temperatures for several hours.

-

- Following the reaction, the catalyst is filtered out, and the resulting mixture undergoes concentration under reduced pressure.

Yield : This method can achieve yields up to approximately 90%.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Metal-Free Synthesis | Activated MnO2, MeOH/DCM | ~78 | Simple procedure; environmentally friendly |

| Dimethylamine Reaction | Dimethylamine, THF | ~90 | High yield; requires careful pH adjustment |

| Autoclave Method | Pd/C, Tetrahydrofuran | ~90 | High-pressure conditions enhance yield |

化学反応の分析

Types of Reactions

3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions may produce alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield 4-methoxyphenylacetic acid, while reduction could produce 3-(dimethylamino)-1-(4-methoxyphenyl)-propan-1-ol.

科学的研究の応用

3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

作用機序

The mechanism of action of 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its molecular interactions and pathways are essential to understand its full range of effects.

類似化合物との比較

Substituent Variations on the Aryl Ring

*Note: lists the formula as C₁₂H₁₂N₂, but the IUPAC structure suggests C₁₂H₁₇NO₂·HCl (calculated MW ≈ 243.7 g/mol). Discrepancies require verification. †Reported value in may be inaccurate.

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group (electron-donating) in the target compound enhances solubility in polar solvents compared to electron-withdrawing groups like chloro or nitro .

- Biological Activity : Aldi-2’s 3-fluoro-4-methoxyphenyl substituent confers specificity for ALDH inhibition, highlighting the role of aryl group electronics in targeting enzymes .

Amino Group Modifications

Key Observations :

- Hydrogen Bonding Potential: Morpholinyl and imidazolyl groups (e.g., in and ) introduce hydrogen-bonding sites, enhancing interactions with biological targets compared to dimethylamino.

- Pharmacological Relevance: Venlafaxine’s cyclohexanol-linked dimethylamino group enables serotonin-norepinephrine reuptake inhibition, demonstrating how structural complexity expands therapeutic utility .

Key Observations :

生物活性

3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride, commonly referred to as DMAPPH, is a synthetic organic compound with potential applications in various biological and medicinal fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMAPPH has the molecular formula C₁₂H₁₈ClNO₂ and features a dimethylamino group and a methoxyphenyl group attached to a propanone backbone. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in research settings.

Biological Activity Overview

Research indicates that DMAPPH exhibits several biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that DMAPPH may possess antimicrobial activity, although specific data on its efficacy against various pathogens remain limited. The compound's structure hints at potential interactions with bacterial cell membranes or metabolic pathways that could inhibit growth.

- Analgesic Effects: Some derivatives of similar compounds have shown analgesic properties, suggesting that DMAPPH may also contribute to pain relief mechanisms, although direct evidence is still needed.

- Cellular Interactions: The compound may interact with specific enzymes or receptors, influencing cellular signaling pathways. Understanding these interactions is crucial for elucidating its biological effects.

The mechanism of action for DMAPPH is not fully characterized; however, it is hypothesized to involve:

- Binding to Receptors: DMAPPH may bind to specific receptors or enzymes, modulating their activity and leading to physiological changes.

- Cell Signaling Modulation: The compound's interaction with cellular components could affect signaling pathways related to inflammation or pain perception.

Antimicrobial Activity

A study assessing the antimicrobial properties of DMAPPH derivatives indicated that compounds with similar structures showed significant activity against various bacteria. For instance:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| DMAPPH | TBD | TBD |

| 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one | 2 | Effective against MRSA |

| 3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one | 5 | Effective against E. coli |

While specific MIC values for DMAPPH are yet to be established, the comparative analysis suggests a promising potential for antimicrobial applications.

Analgesic Properties

Research on related compounds shows that modifications in the phenyl group can significantly alter analgesic efficacy. For example:

- 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one demonstrated enhanced solubility and potential analgesic effects compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via the Claisen-Schmidt condensation of 4-methoxyacetophenone with dimethylamine, followed by hydrochloric acid neutralization. Key optimization parameters include:

- Temperature control : Maintain 0–5°C during the amine addition to minimize side reactions like over-alkylation .

- Solvent selection : Use anhydrous dichloromethane or ethanol to enhance reaction efficiency and purity .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields high-purity crystals (>98%), as validated by HPLC .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use orthogonal analytical techniques:

- NMR spectroscopy : Compare aromatic proton signals (δ 7.2–8.1 ppm for methoxyphenyl) and dimethylamino protons (δ 2.1–2.5 ppm) to reference data .

- HPLC : Employ a C18 column with a methanol/water (70:30) mobile phase; retention times should align with certified reference standards .

- UV-Vis spectroscopy : A λmax near 233 nm is characteristic of the conjugated ketone system .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Stability profile : The hydrochloride salt is hygroscopic; store at –20°C under inert gas (argon) to prevent hydrolysis of the dimethylamino group .

- Degradation pathways : Exposure to moisture or light induces hydrolysis, yielding 4-methoxypropiophenone and dimethylamine. Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) for degradation spots (Rf 0.3–0.4) .

- Mitigation : Lyophilization reduces water content, extending shelf life to ≥5 years .

Q. What strategies resolve solubility challenges in aqueous buffers for biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤5% v/v) to pre-dissolve the compound, then dilute with PBS (pH 7.4). Avoid precipitation by maintaining ionic strength <0.1 M .

- Micellar systems : Incorporate 0.1% Tween-80 to enhance solubility via micelle formation, confirmed by dynamic light scattering (DLS) .

- pH adjustment : Temporarily raise pH to 8–9 (with NaOH) to deprotonate the amine, then readjust post-dissolution .

Q. How can researchers analyze contradictory bioactivity data across studies?

Methodological Answer:

- Assay validation : Replicate experiments using standardized protocols (e.g., fixed incubation time of 24 hours and 10 µM concentration) to minimize variability .

- Metabolic interference : Test for cytochrome P450 interactions using liver microsomes; IC50 shifts >2-fold suggest metabolite interference .

- Structural analogs : Compare activity with derivatives (e.g., 4-bromo or fluorophenyl analogs) to identify critical pharmacophores .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model electron density at the carbonyl group, predicting susceptibility to nucleophilic attack .

- Molecular docking : Screen against common nucleophiles (e.g., glutathione) using AutoDock Vina to identify reactive hotspots .

- Kinetic studies : Perform pseudo-first-order experiments with thiols (e.g., cysteine) to derive rate constants (kobs) for degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。